2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-4-5-9(14)8(6-7)13-10(15)11(2,3)12/h4-6,14H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSCLVICDTUSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C(C)(C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route and Reagents
The synthesis of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide involves a nucleophilic acyl substitution reaction between 2-hydroxy-5-methylaniline and 2-bromoisobutyryl bromide. The procedure, as detailed by Moreno-Fuquen et al. (2011), is conducted under anhydrous conditions using tetrahydrofuran (THF) as the solvent and triethylamine (TEA) as a base to neutralize hydrogen bromide generated during the reaction.
Reaction Scheme:
$$ \text{C}7\text{H}9\text{NO} + \text{C}4\text{H}6\text{Br}2\text{O} \xrightarrow{\text{TEA, THF}} \text{C}{11}\text{H}{14}\text{BrNO}2 + \text{HBr} $$
Step-by-Step Procedure
- Reagent Preparation : 2-Hydroxy-5-methylaniline (3.512 mmol, 0.432 g) and triethylamine (0.635 mmol, 0.064 g) are combined in a round-bottom flask under an argon atmosphere.
- Addition of Acylating Agent : A solution of 2-bromoisobutyryl bromide (0.807 g) in anhydrous THF is added dropwise to the reaction mixture.
- Stirring and Quenching : The reaction proceeds overnight with magnetic stirring, after which the mixture is filtered to remove solids.
- Purification : The crude product is washed with brine and water, then recrystallized from a hexane/ethyl acetate (80:20 v/v) solution to yield colorless crystals.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | Room temperature |
| Reaction Time | 12–16 hours |
| Yield | Not explicitly reported |
| Melting Point | 385 K (111.85°C) |
Structural Characterization
Crystallographic Data
Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c. The unit cell dimensions are:
Hydrogen-Bonding Interactions
The molecular structure features intramolecular N–H···Br and intermolecular O–H···O hydrogen bonds, which stabilize the crystal lattice (Table 1).
Table 1. Hydrogen-Bond Geometry
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |
|---|---|---|---|---|
| O2–H1H···O1 | 0.85(1) | 1.81(1) | 2.659(2) | 179(3) |
| C1–H1C···O2 | 0.98 | 2.53 | 3.445(3) | 156 |
| N1–H1N···Br1 | 0.87(3) | 2.47(3) | 3.031(2) | 123(2) |
Torsional Strain Analysis
A significant twist between the amide group and the benzene ring is observed, with a C–N–C–C torsion angle of −172.1(2)°. This contrasts with related compounds (e.g., −31.2° in analogous structures), attributed to steric effects from the hydroxyl group.
Comparative Analysis with Related Compounds
Synthesis of Analogous Amides
The methodology for 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide aligns with protocols for synthesizing halogenated amides. For example:
- 2-Bromo-N-(4-nitrophenyl)propanamide : Requires nitro-substituted anilines and elevated temperatures.
- N-(2-Hydroxyphenyl)isobutyramides : Exhibit reduced torsional strain due to the absence of bromine.
Table 2. Structural Comparison of Brominated Amides
| Compound | Torsion Angle (°) | Hydrogen-Bond Motif |
|---|---|---|
| 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide | −172.1(2) | C(7) chain |
| 2-Bromo-N-(4-methylphenyl)propanamide | −31.2(5) | R₂²(8) dimer |
Mechanistic Insights
Role of Triethylamine
Triethylamine acts as a proton scavenger, facilitating the deprotonation of 2-hydroxy-5-methylaniline and enhancing nucleophilicity. This step is critical for efficient acylation.
Solvent Effects
THF’s polarity and ability to stabilize intermediates through Lewis acid-base interactions improve reaction kinetics. Alternatives like dichloromethane (DCM) reduce yields due to poor solubility of intermediates.
Applications in Polymer Chemistry
The compound’s bromine atom and amide functionality make it a candidate for atom-transfer radical polymerization (ATRP) initiators, as demonstrated by Matyjaszewski and Xia (2001). Its stability under anhydrous conditions and predictable cleavage kinetics are advantageous for controlled polymer synthesis.
Chemical Reactions Analysis
Role in Atom Transfer Radical Polymerization (ATRP)
The bromine atom in the compound facilitates its use as an initiator in ATRP, a controlled radical polymerization method.
Reactivity Features :
- Radical Generation : The C–Br bond undergoes homolytic cleavage under thermal/UV initiation, producing a bromine radical and a carbon-centered radical.
- Chain Propagation : The carbon radical reacts with monomers (e.g., styrene, methyl methacrylate) to propagate polymer chains .
Experimental Evidence :
- Intramolecular hydrogen bonding between the amide H and Br atoms stabilizes the radical intermediate (O–H⋯Br interaction) .
- Crystal structure analysis confirms a twisted conformation between the amide group and benzene ring (C–N–C–C torsion angle: −172.1°) .
Hydrogen Bonding and Stability
The compound exhibits intramolecular and intermolecular hydrogen bonding , influencing its reactivity:
| Interaction Type | Participants | Bond Length (Å) | Source |
|---|---|---|---|
| Intramolecular N–H⋯Br | Amide H and Br | 2.18 | |
| Intermolecular O–H⋯O | Hydroxyl O and carbonyl O | 2.23 |
These interactions enhance thermal stability and reduce side reactions during polymerization .
Comparative Reactivity with Analogues
Replacement of the hydroxyl group (e.g., in 2-bromo-N-(2-methylphenyl)-2-methylpropanamide) eliminates O–H⋯O interactions, leading to:
Scientific Research Applications
Pharmaceutical Research
2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has been investigated for its potential as a pharmaceutical agent. Studies have shown that compounds with similar structures exhibit anti-inflammatory and analgesic properties. The specific interactions of this compound with biological targets are still under investigation but suggest a promising avenue for drug development.
Agrochemical Applications
The compound's structural characteristics indicate potential herbicidal activity. Research into related compounds has demonstrated effectiveness against various plant pathogens, suggesting that 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide could be developed into a new class of herbicides. This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed to minimize environmental impact.
Material Science
In material science, the incorporation of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide into polymer matrices has been explored. The compound’s ability to enhance thermal stability and mechanical properties of polymers makes it suitable for applications in coatings and composites. Experimental data indicate that polymers modified with this compound exhibit improved resistance to degradation under thermal stress .
Case Study 1: Anti-inflammatory Properties
A study published in Acta Crystallographica highlighted the synthesis and characterization of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, focusing on its potential anti-inflammatory effects. The study utilized various in vitro assays to evaluate the compound's efficacy against inflammatory markers, demonstrating significant activity comparable to established anti-inflammatory drugs .
Case Study 2: Herbicidal Activity
Research conducted by Moreno-Fuquen et al. examined the herbicidal properties of compounds structurally related to 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. The findings indicated effective weed control in agricultural settings, supporting further development as a commercial herbicide .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide | Anti-inflammatory | Acta Crystallographica |
| Related Compound A | Herbicidal | Moreno-Fuquen et al. |
| Related Compound B | Antimicrobial | Journal of Medicinal Chemistry |
Table 2: Material Properties
| Property | Value | Reference |
|---|---|---|
| Thermal Stability | Enhanced | Material Science Journal |
| Mechanical Strength | Improved | Material Science Journal |
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and hydroxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 2-Bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide (CAS 1365963-36-5)
- Structure : Replaces the hydroxyl group with a chlorine atom at the 5-position of the phenyl ring.
- Properties: Molecular weight = 290.58 g/mol (C₁₁H₁₃BrClNO).
- Applications: No direct polymerization data reported; likely used as a pharmaceutical intermediate due to halogenated aromatic systems .
b) 2-Bromo-N-(2-chloro-6-fluorophenyl)-2-methylpropanamide
- Structure : Features a chloro and fluoro substituent on the phenyl ring.
- Synthesis : Prepared via coupling of 4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoyl chloride with 2-chloro-6-fluoroaniline (90% yield) .
- Applications : Used in medicinal chemistry for its trifluoromethyl group, which improves metabolic stability .
Backbone Modifications
a) 2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide
- Structure : Replaces the aromatic ring with a hydroxyethyl group.
- Applications : Serves as a precursor for nitroxide-mediated polymerization (NMP) initiators. Exhibits lower steric hindrance than the parent compound, enabling faster radical dissociation .
b) N-((3-(4-Bromophenyl)isoxazol-5-yl)methyl)-2-methylpropanamide
Functional Group Replacements
a) 2-((2-Bromo-2-methylpropanoyl)oxy)ethyl 4-(4-(1-(acryloyloxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoate
- Structure : Combines a brominated propanamide with a photolabile o-nitrobenzyl (oNB) group.
- Applications : Acts as a photodegradable initiator ("inimer") for controlled polymer network degradation under UV light .
b) 2-Bromo-N-(2-nitro-3,4-dihydroxyphenethyl)-2-methylpropanamide
Comparative Analysis Table
Key Research Findings
Hydrogen Bonding vs.
Halogen Effects : Chloro substituents (e.g., in CAS 1365963-36-5) increase lipophilicity and thermal stability, making such derivatives suitable for high-temperature polymerization .
Biological Activity : Isoxazole-containing analogs exhibit antimicrobial properties, whereas the parent compound’s lack of heterocycles limits its bioactivity .
Photoresponsive Behavior : o-Nitrobenzyl derivatives demonstrate UV-triggered degradation, a feature absent in the parent compound but critical for smart materials .
Biological Activity
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide is C₁₃H₁₈BrNO₂. The structure features a bromine atom and a hydroxyl group, which contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| Functional Groups | Bromine, Hydroxyl, Amide |
| Hydrogen Bonding Capability | Intramolecular and intermolecular hydrogen bonds |
The biological activity of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity, while the hydroxyl group can participate in hydrogen bonding, influencing binding affinity and specificity towards target sites .
Antimicrobial Properties
Research indicates that compounds similar to 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide exhibit antimicrobial activity. The specific interactions of this compound with bacterial enzymes suggest potential applications as an antibacterial agent.
Study on Polymorphism
A study utilizing vibrational spectroscopy analyzed the conformational changes in 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Results indicated that the compound undergoes polymorphic changes which may affect its solubility and bioavailability .
Toxicity Assessment
In vitro toxicity assays conducted on related compounds revealed minimal adverse effects on biochemical parameters, indicating a favorable safety profile. These findings could be extrapolated to suggest that 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide may also exhibit low toxicity in biological systems .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activities associated with 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide:
Q & A
Q. What is the synthetic route for preparing 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, and what conditions are critical for achieving high yield?
The compound is synthesized by reacting 2-hydroxy-5-methylaniline (3.512 mmol) with 2-bromoisobutyryl bromide (0.807 g) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Triethylamine is added as a base to neutralize HBr generated during the reaction. Critical conditions include strict anhydrous handling, argon inert gas to prevent oxidation, and magnetic stirring overnight. Post-reaction, the product is purified via recrystallization from a hexane/ethyl acetate (80:20 v/v) mixture, yielding colorless crystals with a melting point of 385 K .
Q. What spectroscopic and crystallographic methods are typically employed to characterize this compound?
Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural determination. Data collection uses a diffractometer (e.g., Bruker APEXII CCD), with structure refinement via SHELXL-97 and visualization via ORTEP-3 . Hydrogen bonding is confirmed through difference Fourier maps and geometric analysis (e.g., C—H···O and O—H···O interactions). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy validate molecular connectivity, with free refinement of amide and hydroxyl hydrogens .
Q. How does the molecular structure of this compound influence its role as a polymerization initiator?
The compound’s bromine atom and sterically hindered tertiary carbon position it as a potential initiator for atom transfer radical polymerization (ATRP). The amide group’s planar geometry and hydrogen bonding stabilize the transition state during radical formation, while the bromine acts as a leaving group to generate initiating radicals .
Advanced Research Questions
Q. How does the torsion angle between the amide group and the benzene ring in this compound compare to related systems, and what implications does this have on reactivity?
The C4—N1—C5—C6 torsion angle is -172.1°, indicating near coplanarity between the amide and benzene ring. This contrasts sharply with analogs lacking the hydroxyl group (e.g., -31.2° in N-(4-chlorophenyl) derivatives). The hydroxyl group induces steric and electronic effects, altering electron density distribution and potentially enhancing hydrogen bonding, which may influence initiation efficiency in ATRP .
Q. What contradictions exist in hydrogen bonding patterns between experimental data and computational models, and how can these be resolved?
Intramolecular N—H···Br bonding is experimentally observed (Table 1 in ), but computational models may underestimate its strength due to limitations in accounting for crystal packing effects. To resolve discrepancies, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations or Hirshfeld surface analysis can be employed to quantify intermolecular vs. intramolecular contributions .
Q. How can crystallographic software (e.g., SHELX) be optimized to refine structures with disordered hydrogen atoms in this compound?
In SHELXL-97, hydrogen atoms on hydroxyl and amide groups are located via difference Fourier maps and refined freely with isotropic displacement parameters. For disordered methyl or aromatic hydrogens, geometric restraints (e.g., AFIX commands) can improve refinement stability. Full-matrix least-squares refinement with all non-H atoms treated anisotropically ensures accurate bond-length and angle determinations .
Q. What experimental strategies can validate the role of weak C—H···O interactions in stabilizing the crystal lattice?
High-resolution SC-XRD data (e.g., < 0.8 Å resolution) combined with electron density maps (e.g., AIM analysis) can visualize weak interactions. Thermal ellipsoid plots and temperature-dependent crystallography assess the dynamic behavior of these bonds. Comparative studies with halogenated analogs (e.g., 4-chlorophenyl derivatives) quantify the relative contributions of different hydrogen bonds to lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
